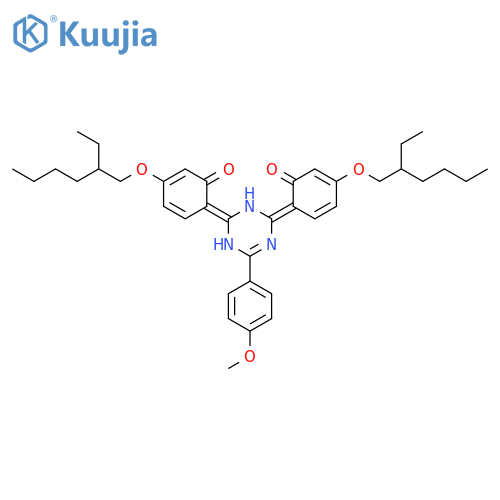Cas no 187393-00-6 (Bemotrizinol)

Bemotrizinol structure
商品名:Bemotrizinol
CAS番号:187393-00-6
MF:C38H49N3O5
メガワット:627.812770605087
MDL:MFCD08435974
CID:174891
PubChem ID:135487856
Bemotrizinol 化学的及び物理的性質
名前と識別子
-
- Phenol,2,2'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy]-
- (6Z)-3-(2-Ethylhexoxy)-6-[(4Z)-4-[4-(2-ethylhexoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-6-(4-methoxyphenyl)-1H-1,3,5-triazin-2-ylidene]cyclohexa-2,4-dien-1-one
- 2,2'-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy]phenol
- Bemotrizinol
- 2,4-Bis[4-(2-ethylhexyloxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazine
- BEMT
- CGF 1607
- FAT 70'884
- Tinosorb S
- Tinosorb S Aqua
- Bemotrizinol (200 mg)
- BISETHYLHEXYLOXYPHENOLMETHOXYPHENOLTRIAZINE
- IS-ETHYLHEXYLOXYPHENOL METHOXYPHENYL TRIAZINE
- BIS-ETHYLHEXYLOXYPHENOL METHOXYPHENYL TRIAZINE
- Phenol, 2,2-6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diylbis5-(2-ethylhexyl)oxy-
- 6,6'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(3-(2-ethylhexyloxy)phenol)
- BIS-ETHYLHEXYLOXYPHENOL METHOXYPHENYL
- PWZ1720CBH
- 2,2'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol}
- 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol)
- 6,6'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(3-((2-ethylhexyl)oxy)phenol)
- Bemotrizinol [USAN:INN]
- Aniso
-
- MDL: MFCD08435974
- インチ: 1S/C38H49N3O5/c1-6-10-12-26(8-3)24-45-30-18-20-32(34(42)22-30)37-39-36(28-14-16-29(44-5)17-15-28)40-38(41-37)33-21-19-31(23-35(33)43)46-25-27(9-4)13-11-7-2/h14-23,26-27,42-43H,6-13,24-25H2,1-5H3
- InChIKey: XVAMCHGMPYWHNL-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C(C2N=C(C3C([H])=C([H])C(=C([H])C=3[H])OC([H])([H])[H])N=C(C3C([H])=C([H])C(=C([H])C=3O[H])OC([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])N=2)=C(C=1[H])O[H])C([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 627.36700
- どういたいしつりょう: 627.367
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 46
- 回転可能化学結合数: 18
- 複雑さ: 761
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107
じっけんとくせい
- 密度みつど: 1.109±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 85-87 °C
- ふってん: 771.2°Cat760mmHg
- フラッシュポイント: 420.2°C
- ようかいど: Insuluble (1.8E-7 g/L) (25 ºC),
- PSA: 106.82000
- LogP: 9.48280
Bemotrizinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-W099730-25mg |
Bemotrizinol |
187393-00-6 | ≥98.0% | 25mg |
¥1400 | 2023-08-31 | |
| Ambeed | A834261-100g |
6,6'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(3-((2-ethylhexyl)oxy)phenol) |
187393-00-6 | 97% | 100g |
$45.0 | 2025-02-21 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY041028-5g |
2,4-Bis[4-(2-ethylhexyloxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazine |
187393-00-6 | ≥98% | 5g |
¥33.00 | 2024-07-09 | |
| abcr | AB435708-25 g |
2,4-Bis[4-(2-ethylhexyloxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazine (Bemotrizinol), 95%; . |
187393-00-6 | 95% | 25g |
€84.90 | 2023-07-18 | |
| abcr | AB435708-100 g |
2,4-Bis[4-(2-ethylhexyloxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazine (Bemotrizinol), 95%; . |
187393-00-6 | 95% | 100g |
€125.10 | 2023-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33435-5g |
6,6'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(3-((2-ethylhexyl)oxy)phenol) |
187393-00-6 | 5g |
¥36.0 | 2021-09-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503298A-50 mg |
Bemotrizinol, |
187393-00-6 | 50mg |
¥3,685.00 | 2023-07-11 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305266-5g |
Bemotrizinol |
187393-00-6 | 98% | 5g |
¥32.90 | 2023-09-04 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-503298-25 mg |
Bemotrizinol, |
187393-00-6 | 25mg |
¥1,955.00 | 2023-07-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1048572-200MG |
187393-00-6 | 200MG |
¥4457.19 | 2023-01-06 |
Bemotrizinol サプライヤー
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
(CAS:187393-00-6)Bemotrizinol
MR./MRS.:PAN YU
電話番号:18550888838
Eメール:panyu@yudipharm.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:187393-00-6)Bemotrizinol
注文番号:LE8442
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:59
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:187393-00-6)N-methyl-L-proline
注文番号:LE6797
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:49
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:187393-00-6)Bemotrizinol
注文番号:A907647
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 12:28
価格 ($):174.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:187393-00-6)双-乙基己氧苯酚甲氧苯基三嗪
注文番号:LE25473387
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:48
価格 ($):discuss personally
Bemotrizinol 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
187393-00-6 (Bemotrizinol) 関連製品
- 208343-47-9(Pegfilgrastim)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
推奨される供給者
atkchemica
(CAS:187393-00-6)Bemotrizinol

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Minglong (Xianning) Medicine Co., Ltd.
(CAS:187393-00-6)Bemotrizinol

清らかである:99%
はかる:1G~1KG~25KG
価格 ($):問い合わせ














